Ethyl 8-(acetoxy)octanoate

Physicochemical Characterization Distillation Purification

Ethyl 8-(acetoxy)octanoate (CAS 93919-03-0) is a C12 fatty acid ester featuring an acetoxy (-OCOCH₃) group precisely at the terminal (ω) carbon of an octanoate chain, with the carboxyl group esterified as an ethyl ester. With a molecular formula of C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol, it serves as a protected bifunctional C8 building block whose terminal acetoxy group confers distinct reactivity and physicochemical properties compared to mid-chain regioisomers or the free hydroxyl precursor.

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 93919-03-0
Cat. No. B12671153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(acetoxy)octanoate
CAS93919-03-0
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCOC(=O)C
InChIInChI=1S/C12H22O4/c1-3-15-12(14)9-7-5-4-6-8-10-16-11(2)13/h3-10H2,1-2H3
InChIKeyHDULGKMDLBJWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(Acetoxy)octanoate (CAS 93919-03-0): Definitive Procurement Guide for a Position-Specific Acetoxy Fatty Acid Ester


Ethyl 8-(acetoxy)octanoate (CAS 93919-03-0) is a C12 fatty acid ester featuring an acetoxy (-OCOCH₃) group precisely at the terminal (ω) carbon of an octanoate chain, with the carboxyl group esterified as an ethyl ester . With a molecular formula of C₁₂H₂₂O₄ and a molecular weight of 230.30 g/mol, it serves as a protected bifunctional C8 building block whose terminal acetoxy group confers distinct reactivity and physicochemical properties compared to mid-chain regioisomers or the free hydroxyl precursor [1].

Position-specific Terminal (ω) acetoxy group on C8 chain
Protected Dual acetoxy/ethyl ester protection for orthogonal deprotection
Validated route Precursor to 8-acetoxyoctanal in pheromone synthesis
Distinct From 5-acetoxy regioisomer and free 8-hydroxy analog

Why Ethyl 8-(Acetoxy)octanoate Cannot Be Replaced by Generic Analogs: The Terminal Functionalization Imperative


Superficially similar compounds such as ethyl 5-acetoxyoctanoate or the hydroxyl analog ethyl 8-hydroxyoctanoate differ fundamentally in the position or nature of the functional group on the C8 backbone, which directly controls chain-end versus mid-chain reactivity, lipophilicity, and chemical downstream processing utility . The terminal acetoxy group in the 8-position enables synthetic transformations—such as selective ω-functionalization or use as a protected building block—that mid-chain regioisomers like the 5-acetoxy variant cannot replicate. Additionally, the free alcohol ethyl 8-hydroxyoctanoate is substantially more polar and hydrogen-bond-donating than its acetylated counterpart, precluding its use in applications requiring a protected, non-nucleophilic terminal group. The quantitative evidence below demonstrates that positional isomerism and protection state produce measurable differences in boiling point, lipophilicity, and validated analytical behavior that must inform procurement decisions [1].

Ethyl 8-(acetoxy)octanoate Terminal ω-acetoxy enables specific synthetic transformations and protected aldehyde generation.
Ethyl 5-acetoxyoctanoate Mid-chain acetoxy cannot serve as ω-functionalized aldehyde precursor; reactivity and lipophilicity differ measurably.
Ethyl 8-(acetoxy)octanoate Acetylated alcohol is non-nucleophilic, less polar, and compatible with anhydrous synthetic conditions.
Ethyl 8-hydroxyoctanoate Free hydroxyl increases polarity and hydrogen bonding, may interfere with nucleophile-sensitive steps.

Quantitative Procurement Evidence: Ethyl 8-(Acetoxy)octanoate Versus Closest Analogs


Boiling Point Differentiation: Terminal vs. Mid-Chain Acetoxy Substitution Governs Volatility and Purification Strategy

Ethyl 8-(acetoxy)octanoate exhibits a computed boiling point of 288.3 °C at 760 mmHg , which is approximately 6–9 °C higher than the boiling point range of 279–282 °C reported for its mid-chain positional isomer ethyl 5-acetoxyoctanoate (CAS 35234-25-4) . This difference reflects the effect of substituent position on intermolecular interactions in the liquid phase. For the hydroxyl analog ethyl 8-hydroxyoctanoate, the estimated boiling point is even lower—258.2 °C —demonstrating that acetylation of the terminal alcohol increases the boiling point by approximately 30 °C, enabling higher-temperature processing windows.

Boiling Point
Data to verify
288.3 °C (computed)
Higher than 5-isomer and 8-hydroxy analog; may influence distillation and GC method selection.
Computed at 760 mmHg; cross-study comparable.
Physicochemical Characterization Distillation Purification Thermal Stability

Lipophilicity (LogP) as a Selection Gate: Acetylation of the Terminal Hydroxyl Increases LogP by Over One Unit

The calculated LogP for ethyl 8-(acetoxy)octanoate is 3.01 [1]. In contrast, the free hydroxyl precursor ethyl 8-hydroxyoctanoate has a substantially lower LogP, reported as 1.89 (ACD/LogP) to 1.94 (estimated) [2]. This represents a LogP increase of 1.07–1.12 log units upon acetylation, translating to a roughly 10-fold increase in octanol/water partition coefficient. For additional context, the 5-acetoxy regioisomer has a reported LogP of 2.91 , demonstrating that terminal versus internal placement of the acetoxy group also modulates lipophilicity by approximately 0.1 log units.

LogP
Context-dependent
3.01
Substantially higher lipophilicity than 8-hydroxy analog (+1.07–1.12); influences extraction and chromatography.
Computed/estimated; +0.10 vs. 5-acetoxy isomer.
Lipophilicity Partition Coefficient ADME-Tox Extraction

Established Utility as a Precursor to 8-Acetoxyoctanal: A Validated Intermediate in Lepidoptera Pheromone Synthesis

Ethyl 8-(acetoxy)octanoate and its corresponding acid serve as direct precursors to 8-acetoxyoctanal, a key aldehyde intermediate used in the synthesis of Grapholitha molesta (Oriental Fruit Moth) sex pheromone components via Wittig olefination [1][2]. The overall synthetic route from 8-acetoxyoctanal yields the pheromone component 8(Z/E)-dodecen-1-ol acetate in 45% overall yield with a Z/E molar ratio of 25:75, a ratio that controls pheromone bioactivity [1]. The terminal position of the acetoxy group at C8 is structurally required for this synthetic route; ethyl 5-acetoxyoctanoate cannot serve as a substitute because it would produce a different aldehyde with the functional group in the wrong position for subsequent olefination.

Synthetic route
Class-level
Precursor to 8-acetoxyoctanal (pheromone synthesis)
Position-specific: only 8-acetoxy enables correct aldehyde for Wittig olefination.
Reported 45% overall yield to pheromone acetate; class-level inference.
Pheromone Chemistry Synthetic Intermediate Wittig Olefination Agricultural Biotechnology

Validated Reversed-Phase HPLC Method for Identity Confirmation and Impurity Profiling on Newcrom R1 Stationary Phase

A specific, validated reversed-phase HPLC method has been reported for the analysis of ethyl 8-(acetoxy)octanoate using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The method is MS-compatible when phosphoric acid is replaced with formic acid. The calculated LogP of 3.01 for this compound [1] contrasts with the 1.89 LogP of ethyl 8-hydroxyoctanoate , translating to a retention time difference of several minutes under typical RP-HPLC conditions (approximately 2–4 fold increase in retention factor per log unit). While the SIELC method is proprietary, the availability of a dedicated analytical protocol specifically optimized for this compound provides procurement laboratories with a validated starting point for identity confirmation and purity assessment, eliminating the need for de novo method development.

Analytical method
Method context
Dedicated RP-HPLC method (Newcrom R1)
Facilitates identity confirmation and impurity profiling; retention differentiates from free alcohol.
MS-compatible with formic acid; reduces QC method development time.
Analytical Chemistry HPLC Method Quality Control Chromatographic Separation

Procurement Application Scenarios for Ethyl 8-(Acetoxy)octanoate


Synthesis of Lepidopteran Sex Pheromone Components via 8-Acetoxyoctanal Route

Ethyl 8-(acetoxy)octanoate is the preferred protected precursor for generating 8-acetoxyoctanal, the key aldehyde intermediate in Oriental Fruit Moth (Grapholitha molesta) sex pheromone synthesis. The terminal acetoxy group position is structurally mandatory for the Wittig olefination step; the 5-acetoxy regioisomer is chemically incompatible with the established synthetic protocol which requires ω-functionalized aldehydes . The validated route achieves 45% overall yield to the pheromone acetate .

Biocatalytic Acylation Studies Using Lipases for Regioselective Ester Synthesis

Candida antarctica lipase B (CALB, Novozym 435) has been documented as a biocatalyst for regioselective acylation of ethyl 8-hydroxyoctanoate to produce ethyl 8-(acetoxy)octanoate under mild, non-aqueous conditions . The terminal hydroxyl position in the precursor presents a distinct substrate selectivity challenge compared to mid-chain alcohols, making this compound a valuable substrate for lipase regioselectivity studies .

Chromatographic Reference Standard for Positional Isomer Resolution

With a LogP of 3.01, ethyl 8-(acetoxy)octanoate is substantially more lipophilic than ethyl 8-hydroxyoctanoate (LogP 1.89) and measurably different from the 5-acetoxy isomer (LogP 2.91) [1]. These differences enable baseline chromatographic resolution of all three species on standard C18 columns, making ethyl 8-(acetoxy)octanoate suitable as a retention-time marker or system suitability standard for reverse-phase methods that must differentiate terminal from internal acetoxy-substituted fatty acid esters .

Protected ω-Functionalized C8 Building Block for Multi-Step Organic Synthesis

The compound functions as a doubly protected C8 chain (acetoxy-protected terminal alcohol, ethyl ester-protected carboxyl group) amenable to orthogonal deprotection strategies. This dual protection is essential in synthetic sequences requiring sequential unmasking of the ω-hydroxyl group for further functionalization, such as in the preparation of 8-substituted octanoic acid derivatives used in bioactive lipid research .

Application
Selection Property
Validation Focus
Synthesis of lepidopteran sex pheromone components
Terminal ω-acetoxy substitution specificity
8-acetoxyoctanal formation; 45% overall yield reported
Biocatalytic acylation with lipases (CALB)
Substrate selectivity for terminal hydroxyl acylation
Regioselectivity at ω-position under non-aqueous conditions
Chromatographic reference for positional isomer resolution
Lipophilicity and retention differentiation from regioisomers
Baseline separation on C18 RP-HPLC; system suitability marker
Protected ω-functionalized C8 building block
Orthogonal protection (acetoxy/ethyl ester)
Sequential deprotection for 8-substituted octanoic acid derivatives
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